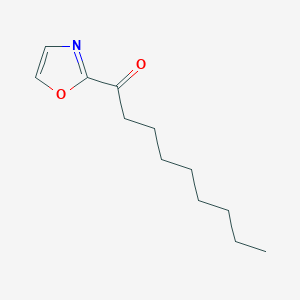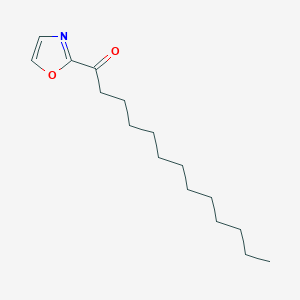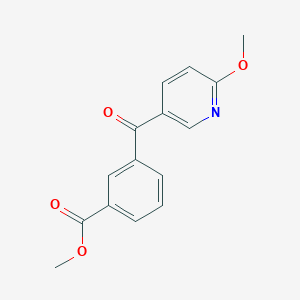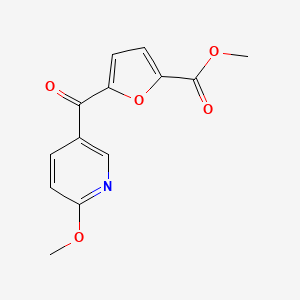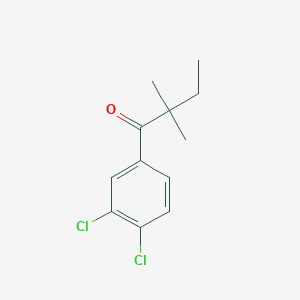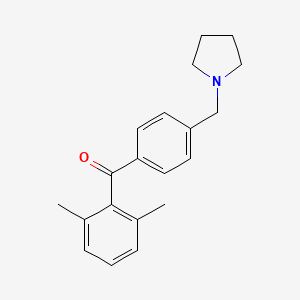
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO . It is also known by its synonyms: (2,6-Dimethylphenyl) (4- (pyrrolidin-1-ylmethyl)phenyl)methanone and Methanone, (2,6-dimethylphenyl) [4- (1-pyrrolidinylmethyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone contains a total of 47 bonds. These include 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .科学的研究の応用
Photoreactivity and Regioselectivity
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone (DMBP) and its derivatives have been studied for their unique photoreactivity. For instance, in a study exploring the temperature dependence of regioselectivity in the [2+2] photocycloaddition (Paternò-Büchi reaction) of 1,3-dimethylthymine with benzophenone derivatives, the role of conformational equilibrium structures of the triplet 1,4-diradicals was investigated. This work provides insights into the photochemical reactions and temperature-dependent regioselectivity of benzophenones (Hei et al., 2005).
Electrochemical Reduction
Benzophenone derivatives, including DMBP, have been the subject of electrochemical reduction studies. Research focusing on the reductive cleavage of halo benzophenones in media of low proton availability provides insights into the behavior and reduction mechanisms of substituted benzophenones (Nadjo & Sevéant, 1971).
Phosphorescence in Aqueous Solution
Investigations into the phosphorescence of benzophenone in aqueous solutions, including its quenching by nucleic acid derivatives, can be relevant to understand the photophysical properties of DMBP. These studies often focus on the energy transfer processes involving benzophenone triplet states (Helene, 1972).
Organometallic Complexes
The synthesis and analysis of magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, involving benzophenone, can provide valuable insights into the application of DMBP in organometallic chemistry. Such research can contribute to understanding the catalytic behavior and applications of these complexes (Wang et al., 2012).
Photocrosslinking Applications
Research on the incorporation of benzophenone derivatives into proteins in Escherichia coli demonstrates the potential of DMBP in photocrosslinking applications. This methodology can be useful for studying protein interactions both in vitro and in vivo (Chin et al., 2002).
Solid-State Photocycloaddition
The study of solid-state photocycloaddition reactions involving benzophenone can shed light on the potential applications of DMBP in solid-state chemistry and material science. These reactions often involve high site- and regioselectivity, which is crucial for designing specific molecular structures (Wang et al., 2007).
特性
IUPAC Name |
(2,6-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-6-5-7-16(2)19(15)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXXNZZWCRFSCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642749 |
Source


|
| Record name | (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-49-3 |
Source


|
| Record name | Methanone, (2,6-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

